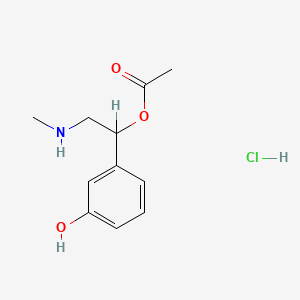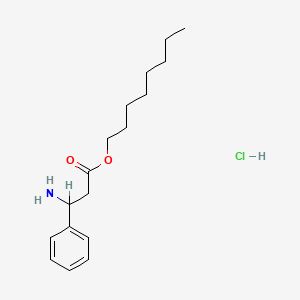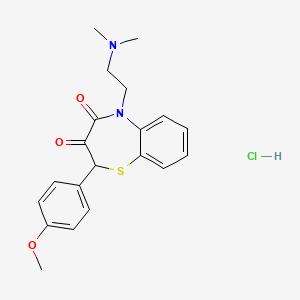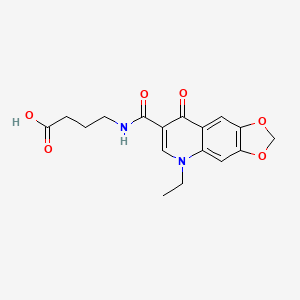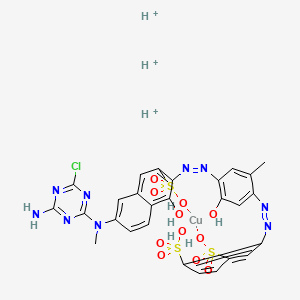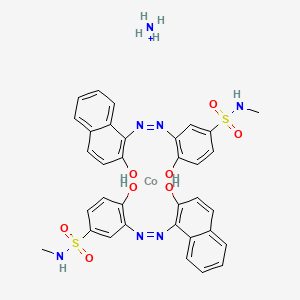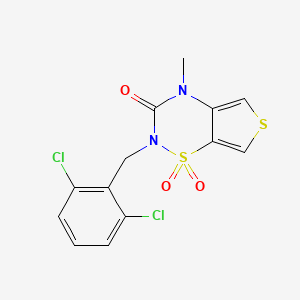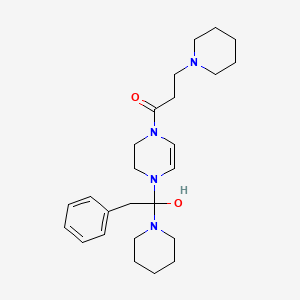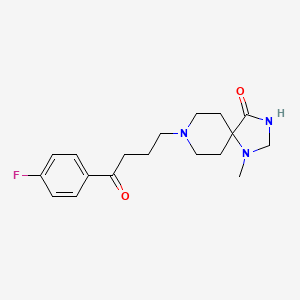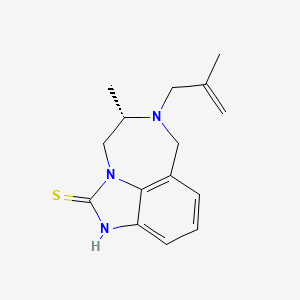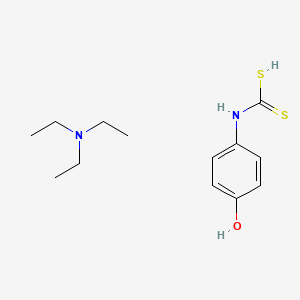
(4-Hydroxyphenyl)dithiocarbamic acid, triethylamine salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxyphenyl)dithiocarbamic acid, triethylamine salt typically involves the reaction of 4-hydroxyphenyl isothiocyanate with triethylamine in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-Hydroxyphenyl isothiocyanate+Triethylamine→(4-Hydroxyphenyl)dithiocarbamic acid, triethylamine salt
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(4-Hydroxyphenyl)dithiocarbamic acid, triethylamine salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various alkyl or acyl derivatives.
科学的研究の応用
(4-Hydroxyphenyl)dithiocarbamic acid, triethylamine salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
作用機序
The mechanism of action of (4-Hydroxyphenyl)dithiocarbamic acid, triethylamine salt involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to various biological effects. For example, it may inhibit the activity of metalloproteases or other enzymes involved in disease processes .
類似化合物との比較
Similar Compounds
- (4-Hydroxyphenyl)dithiocarbamic acid, sodium salt
- (4-Hydroxyphenyl)dithiocarbamic acid, potassium salt
- (4-Hydroxyphenyl)dithiocarbamic acid, ammonium salt
Uniqueness
(4-Hydroxyphenyl)dithiocarbamic acid, triethylamine salt is unique due to its specific chemical structure and properties. The presence of the triethylamine moiety imparts distinct solubility and reactivity characteristics, making it suitable for specific applications that other similar compounds may not fulfill .
特性
CAS番号 |
62812-90-2 |
|---|---|
分子式 |
C13H22N2OS2 |
分子量 |
286.5 g/mol |
IUPAC名 |
N,N-diethylethanamine;(4-hydroxyphenyl)carbamodithioic acid |
InChI |
InChI=1S/C7H7NOS2.C6H15N/c9-6-3-1-5(2-4-6)8-7(10)11;1-4-7(5-2)6-3/h1-4,9H,(H2,8,10,11);4-6H2,1-3H3 |
InChIキー |
WMIAACLLESXVET-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC.C1=CC(=CC=C1NC(=S)S)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


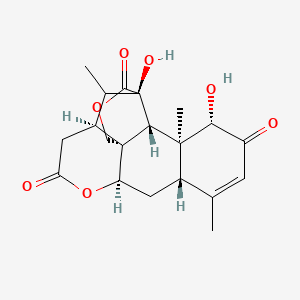
![4-[2-(2-tert-butyl-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl)ethyl]morpholine;dihydrochloride](/img/structure/B12761460.png)
